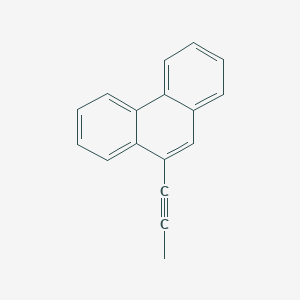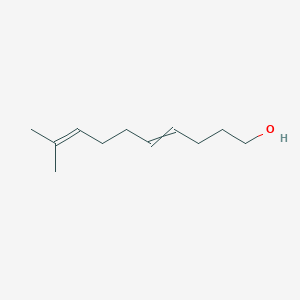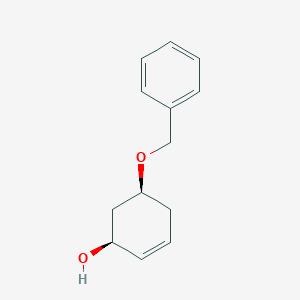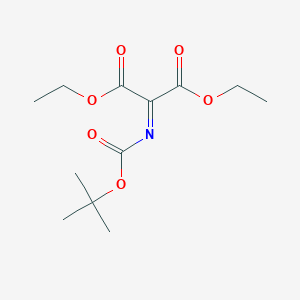![molecular formula C16H12N2O4 B14255920 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid CAS No. 185101-97-7](/img/structure/B14255920.png)
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid: is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, which make them useful in various applications such as liquid crystal displays, photolithography, and as molecular switches. The compound features an azobenzene core with an acryloyloxy group and a benzoic acid moiety, which contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an acryloyloxy-substituted phenol. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acryloyloxy)phenol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Photoisomerization: The compound undergoes reversible trans-cis isomerization upon exposure to UV and visible light. This property is crucial for its applications in molecular switches and photoresponsive materials.
Substitution Reactions: The acryloyloxy group can participate in polymerization reactions, making the compound useful as a monomer in the synthesis of polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Photoisomerization: UV light (around 365 nm) for trans to cis isomerization and visible light (around 450 nm) for the reverse process.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
Photoisomerization: Cis and trans isomers of the compound.
Polymerization: Polymers with azobenzene moieties incorporated into the backbone.
Hydrolysis: 4-(Acryloyloxy)phenol and benzoic acid.
Applications De Recherche Scientifique
Chemistry:
Photoresponsive Materials: Used in the development of light-responsive polymers and hydrogels.
Molecular Switches: Employed in the design of molecular devices that can be controlled by light.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Medicine:
Drug Delivery Systems: Explored for use in light-triggered drug release mechanisms.
Industry:
Liquid Crystal Displays: Incorporated into liquid crystal formulations for improved display performance.
Photolithography: Used as a photoresist material in the fabrication of microelectronic devices.
Mécanisme D'action
The primary mechanism by which 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid exerts its effects is through photoisomerization . The azobenzene core undergoes a reversible trans-cis isomerization upon exposure to UV and visible light. This structural change alters the physical and chemical properties of the compound, such as its polarity and molecular conformation. These changes can be harnessed to control the behavior of materials and devices at the molecular level.
Comparaison Avec Des Composés Similaires
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid
- 4-[(4-(Allyloxy)phenylazo]benzoic acid
Comparison:
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid: Similar in structure but with an ethoxy linker instead of a direct acryloyloxy group. This modification can affect the compound’s solubility and reactivity.
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid: Contains a hexyloxy group, which increases hydrophobicity and may influence the compound’s phase behavior in liquid crystal applications.
- 4-[(4-(Allyloxy)phenylazo]benzoic acid: Features an allyloxy group, which can participate in additional polymerization reactions, providing versatility in material design.
The uniqueness of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid lies in its combination of photoresponsive azobenzene core and polymerizable acryloyloxy group, making it a valuable compound for advanced material applications.
Propriétés
Numéro CAS |
185101-97-7 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
4-[(4-prop-2-enoyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-2-15(19)22-14-9-7-13(8-10-14)18-17-12-5-3-11(4-6-12)16(20)21/h2-10H,1H2,(H,20,21) |
Clé InChI |
YCGSXXYWIBUNNF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



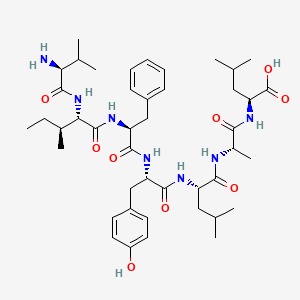
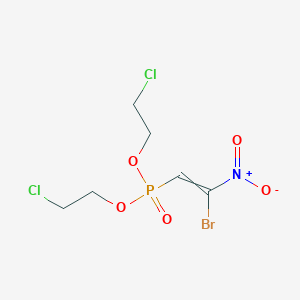

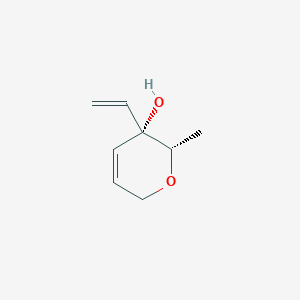
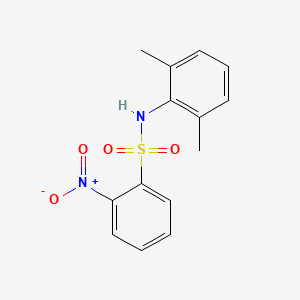
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
